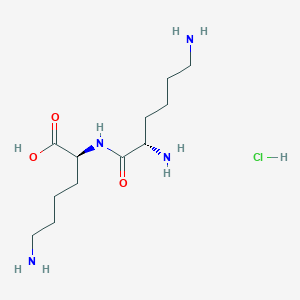![molecular formula C12H17ClF3N B6337396 Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-06-3](/img/structure/B6337396.png)
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as BTFMA-HCl, is a chemical compound that is used in a variety of scientific applications. It has been used in research to study the effects of different compounds on cells, as well as in the development of new drugs. BTFMA-HCl has a wide range of properties that make it a useful tool in the laboratory.
Applications De Recherche Scientifique
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is used in a wide range of scientific research applications. It has been used in studies of the effects of drugs on cells, as well as in the development of new drugs. It has also been used in studies of the structure and function of proteins, as well as in the study of biochemical pathways. Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has also been used in studies of the effects of environmental toxins on cells, as well as in the study of the effects of radiation on cells.
Mécanisme D'action
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to an increase in the activity of certain neurons, which can lead to changes in behavior.
Biochemical and Physiological Effects
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This can lead to an increase in the activity of certain neurons, which can lead to changes in behavior. Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has also been found to have an effect on the metabolism of certain drugs, as well as on the absorption of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly soluble in water and organic solvents. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be toxic and should be handled with care.
Orientations Futures
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be used to further the understanding of the effects of drugs on cells, as well as in the development of new drugs. It can also be used to study the structure and function of proteins, as well as in the study of biochemical pathways. Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can also be used in studies of the effects of environmental toxins on cells, as well as in the study of the effects of radiation on cells. Additionally, Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be used to study the effects of different compounds on cells, as well as in the development of new drugs. Finally, Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be used in studies of the metabolism of drugs, as well as in the absorption of drugs.
Méthodes De Synthèse
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is synthesized by the reaction of 4-(trifluoromethyl)phenylmethyl)amine and hydrochloric acid. The reaction is carried out in anhydrous conditions at room temperature and is typically completed in a few hours. The reaction produces a white solid that is highly soluble in water and organic solvents. The product can be further purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-3-8-16-9-10-4-6-11(7-5-10)12(13,14)15;/h4-7,16H,2-3,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTGBQWLWIETLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)



amine hydrochloride](/img/structure/B6337395.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)



